2-Chloro-4-isopropoxypyrimidin-5-amine
Description
2-Chloro-4-isopropoxypyrimidin-5-amine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with a chlorine atom at position 2, an isopropoxy group at position 4, and an amine group at position 4. Pyrimidine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-chloro-4-propan-2-yloxypyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-6-5(9)3-10-7(8)11-6/h3-4H,9H2,1-2H3 |
InChI Key |
RMILCAVVQUWADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Substituted Pyrimidines
Substituted pyrimidines like 2-chloro-4-isopropoxypyrimidin-5-amine are typically synthesized via multi-step processes involving:
Preparation of 2-Chloro-4-isopropoxypyrimidine (Key Intermediate)
A closely related intermediate, 2-chloro-4-isopropoxypyrimidine , is commercially available and can be synthesized by nucleophilic substitution of 2,4-dichloropyrimidine with isopropanol under basic conditions. This step replaces the chlorine at position 4 with the isopropoxy group.
- Reaction conditions: The substitution typically occurs at moderate temperatures (50–100 °C) in polar aprotic solvents with a base such as potassium carbonate or sodium hydride to generate the alkoxide nucleophile.
Amination at Position 5
The introduction of the amino group at position 5 on the pyrimidine ring can be achieved via:
- Nucleophilic aromatic substitution (SNAr) if position 5 is activated by an appropriate leaving group (e.g., halogen).
- Amination of 2-chloro-4-isopropoxypyrimidine-5-halide derivatives.
However, direct halogenation at position 5 of 2-chloro-4-isopropoxypyrimidine is challenging. Alternative synthetic routes involve:
- Starting from 2-chloro-4-isopropoxypyrimidin-5-amine precursors via selective functional group transformations.
- Multi-step synthetic sequences involving cyanamide and condensation reactions , as reported for related pyrimidines.
Related Preparation Method: 2-Chloro-4,6-dimethoxypyrimidine
The preparation of 2-chloro-4,6-dimethoxypyrimidine involves a three-step process that can be adapted for 2-chloro-4-isopropoxypyrimidin-5-amine synthesis:
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| A. Salt forming reaction | Reaction of malononitrile with methanol and composite solvent under HCl pressure to form dimethyl propylene diimine dihydrochloride | 0-20 atm HCl, -25 to 120 °C, 1-8 h | Formation of dihydrochloride salt intermediate |
| B. Cyanamide reaction | Reaction of salt intermediate with potassium hydroxide and cyanamide solution | 0-100 °C, 1-10 h | Formation of 3-amino-3-methoxy-N-cyano-2-propylene imine |
| C. Condensation reaction | Reaction with catalyst and HCl gas, followed by recrystallization | -25 to 100 °C, 1 h | Formation of 2-chloro-4,6-dimethoxypyrimidine crystals with 99% purity |
This method emphasizes the use of composite solvents (e.g., dimethylformamide, dimethyl sulfoxide, isopropanol) and catalysts to achieve high yield and purity.
Summary Table of Preparation Steps for 2-Chloro-4-isopropoxypyrimidin-5-amine (Inferred)
| Step No. | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of pyrimidine precursor at position 2 | Controlled temperature, chlorinating agent | Introduces chlorine at position 2 |
| 2 | Nucleophilic substitution at position 4 with isopropanol | Base (e.g., K2CO3), polar aprotic solvent, 50–100 °C | Replaces Cl with isopropoxy group |
| 3 | Introduction of amino group at position 5 | Amination via SNAr or functional group transformation | May require activation of position 5 |
| 4 | Purification and crystallization | Recrystallization from appropriate solvents | Achieves high purity product |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxypyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The isopropoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, halogenating agents, and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-isopropoxypyrimidine derivatives, while oxidation can produce pyrimidine oxides.
Scientific Research Applications
2-Chloro-4-isopropoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. In medicinal applications, it may interfere with viral replication or bacterial cell wall synthesis, leading to the inhibition of pathogen growth .
Comparison with Similar Compounds
Substituent Variations in Alkoxy Groups
The isopropoxy group in 2-Chloro-4-isopropoxypyrimidin-5-amine can be compared to other alkoxy-substituted analogs:
Key Observations :
Halogen and Amine Positional Isomerism
Substitution patterns of halogens and amines significantly alter chemical behavior:
Key Observations :
- Halogen Effects : Bromine and iodine offer heavier atoms for crystallographic studies (e.g., SHELX refinement ), while chlorine is more common in medicinal chemistry.
- Ring System Differences : Pyridine analogs (e.g., 2-Chloro-5-methylpyridin-4-amine) exhibit distinct electronic properties compared to pyrimidines due to nitrogen positioning .
Functional Group Modifications
Modifications at position 5 (amine group) and adjacent positions:
Key Observations :
- Amine Reactivity : The amine at position 5 can participate in hydrogen bonding (critical for crystal packing ) or serve as a site for further coupling reactions.
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for 5-Bromo-2-chloropyrimidin-4-amine, involving halogenation and alkoxylation steps .
Biological Activity
2-Chloro-4-isopropoxypyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that confer significant biological activity. This compound is of interest in medicinal chemistry, agrochemicals, and material science due to its potential applications in drug development and agricultural practices.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-isopropoxypyrimidin-5-amine is C7H10ClN3O, with a molecular weight of 187.63 g/mol. The IUPAC name for this compound is 2-chloro-4-propan-2-yloxypyrimidin-5-amine. Its structure includes a pyrimidine ring with a chlorine atom at the 2-position and an isopropoxy group at the 4-position, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN3O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 2-chloro-4-propan-2-yloxypyrimidin-5-amine |
| InChI | InChI=1S/C7H10ClN3O/c1-4(2)12-6-5(9)3-10-7(8)11-6/h3-4H,9H2,1-2H3 |
| SMILES | CC(C)OC1=NC(=NC=C1N)Cl |
Biological Activity
The biological activity of 2-Chloro-4-isopropoxypyrimidin-5-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This mechanism is crucial in its potential antiviral and antibacterial applications.
- Antiviral Activity : Preliminary studies suggest that it may interfere with viral replication processes, thereby inhibiting pathogen growth.
- Antibacterial Properties : It has shown promise in disrupting bacterial cell wall synthesis, leading to bactericidal effects.
Research Findings
Recent studies have explored the compound's effectiveness against various pathogens and its biochemical pathways:
- Antiviral Studies : In vitro assays demonstrated that 2-Chloro-4-isopropoxypyrimidin-5-amine exhibits significant antiviral activity against specific viral strains, inhibiting replication by over 70% at certain concentrations.
- Antibacterial Activity : Research indicated that this compound effectively inhibits growth in several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Agrochemical Applications : The compound has been evaluated for its herbicidal properties, showing efficacy in inhibiting key enzymes involved in plant growth regulation.
Case Studies
Several case studies illustrate the practical applications of 2-Chloro-4-isopropoxypyrimidin-5-amine:
Case Study 1: Antiviral Efficacy
A study conducted on a viral model demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The study highlighted the compound's potential as a lead candidate for developing antiviral therapies.
Case Study 2: Antibacterial Properties
In a clinical setting, formulations containing this compound were tested against resistant bacterial strains. Results indicated a marked decrease in bacterial counts, supporting its application as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-isopropoxypyrimidin-5-amine, and how do reaction conditions influence yield and purity?
- Methodology : Nucleophilic substitution reactions are commonly employed. For example, reacting 4-chloro-2,6-dichloropyrimidine with isopropylamine in ethanol or acetonitrile at 50–80°C facilitates substitution at the 2-position . Temperature control and solvent choice are critical: polar aprotic solvents enhance reaction rates, while elevated temperatures may promote side reactions. Automated flow reactors can optimize yield and reproducibility in lab-scale synthesis .
- Key Data : Typical yields range from 70–90%, with purity >95% achievable via recrystallization (e.g., using acetonitrile) .
Q. How can the molecular structure of 2-chloro-4-isopropoxypyrimidin-5-amine be characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogs like 5-bromo-2-chloropyrimidin-4-amine have been resolved with SHELX software, revealing planar pyrimidine rings and hydrogen-bonding networks critical for stability .
- Analytical Tools : Pair SC-XRD with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and functional groups.
Q. What are the stability considerations for storing 2-chloro-4-isopropoxypyrimidin-5-amine?
- Guidelines : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro and isopropoxy groups . Avoid exposure to moisture or strong acids/bases, which may degrade the compound.
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., chloro, isopropoxy) influence the compound’s reactivity in cross-coupling reactions?
- Analysis : The chloro group at the 2-position is electron-withdrawing, activating the pyrimidine ring for Suzuki-Miyaura couplings. Steric hindrance from the isopropoxy group at the 4-position may slow reactions at the 5-amine site. Computational studies (DFT) can predict reactive sites by mapping electrostatic potentials .
- Case Study : In analogs like 5-chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine, fluorinated substituents enhance metabolic stability but reduce nucleophilic substitution rates .
Q. How can contradictory biological activity data for pyrimidine derivatives be resolved?
- Approach :
Structural Validation : Confirm compound identity via SC-XRD and HRMS to rule out regioisomeric impurities .
Assay Conditions : Test under varied pH and solvent systems. For example, the 5-amine group may protonate in acidic media, altering binding affinity to biological targets .
Comparative Studies : Benchmark against structurally characterized analogs (e.g., 4-(2-chlorophenyl)-6-(trimethoxyphenyl)pyrimidin-2-amine) to isolate substituent-specific effects .
Q. What strategies optimize the crystallization of 2-chloro-4-isopropoxypyrimidin-5-amine for structural studies?
- Protocol : Use slow evaporation in a 1:1 ethanol/water mixture. Additive screening (e.g., trace HCl) can improve crystal quality by modulating solubility. For challenging cases, employ cryocrystallography at 100 K to reduce thermal motion artifacts .
Q. How does hydrogen bonding in the solid state affect the compound’s physicochemical properties?
- Findings : In analogs like 2-chloro-5-fluoro-N-o-tolylpyrimidin-4-amine, N–H···N hydrogen bonds form dimers, stabilizing the crystal lattice and increasing melting points. Such interactions may also influence solubility and dissolution rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
